![molecular formula C10H14N2S B8458644 5-(1-methylcyclopropyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B8458644.png)
5-(1-methylcyclopropyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine
Overview
Description
5-(1-methylcyclopropyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine is a heterocyclic compound that features a unique combination of a thiazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methylcyclopropyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopropylamine derivative with a thiazole precursor in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-(1-methylcyclopropyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
5-(1-methylcyclopropyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-(1-methylcyclopropyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar structural features and biological activities.
Imidazo[1,5-a]pyridine: Known for its applications in pharmaceuticals and agrochemicals.
Pyridine derivatives: Widely studied for their therapeutic potential and diverse chemical reactivity.
Uniqueness
5-(1-methylcyclopropyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine is unique due to its specific combination of a cyclopropyl group and a fused thiazole-pyridine ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H14N2S |
|---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
5-(1-methylcyclopropyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine |
InChI |
InChI=1S/C10H14N2S/c1-10(3-4-10)12-5-2-8-9(6-12)13-7-11-8/h7H,2-6H2,1H3 |
InChI Key |
NIIJZLODEXSBFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)N2CCC3=C(C2)SC=N3 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
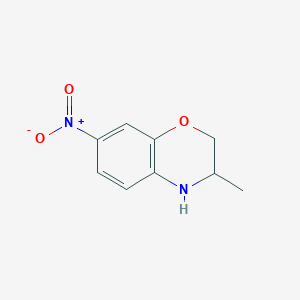
![6-(4-Methoxy-3-methylphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B8458580.png)
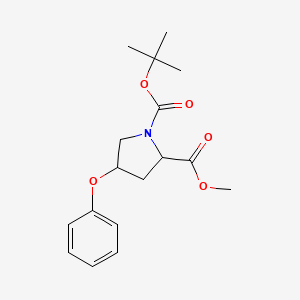
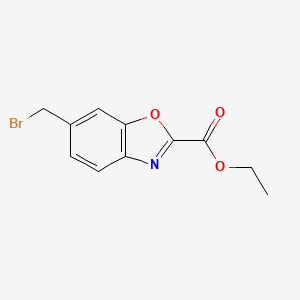
![tert-butyl 4-hydroxy-4-[(2-phenylmethoxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B8458596.png)
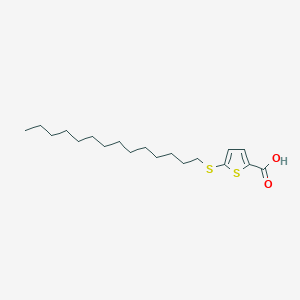
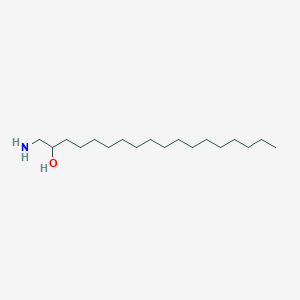
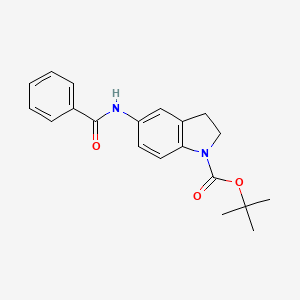
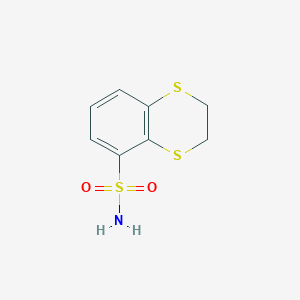
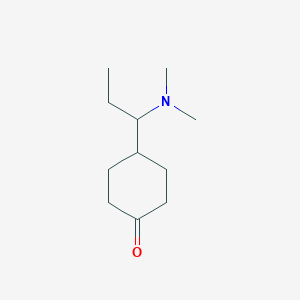
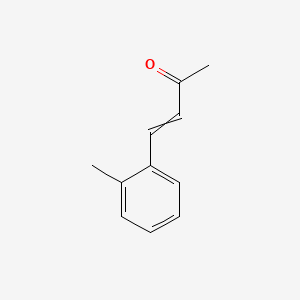
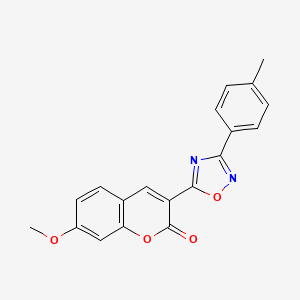
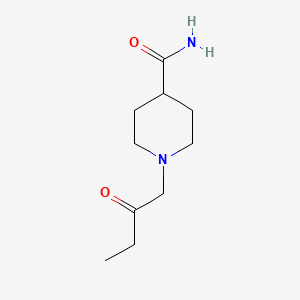
![1,2-Benzisothiazole, 5-[4-isocyanato-2-(trifluoromethyl)phenoxy]-](/img/structure/B8458664.png)
